N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
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Overview
Description
N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with a unique structure that includes a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common method includes the reaction of 6-methyl-2-(4-methylphenyl)-2H-benzotriazole with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane, at a specific temperature to ensure the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV resistance.
Mechanism of Action
The mechanism of action of N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(4-methylphenyl)-2H-benzotriazole: Shares the benzotriazole moiety but lacks the carbamothioyl and butanamide groups.
3-methyl-N-butyl-3-methylbutanamide: Similar in structure but with different substituents.
Uniqueness
N-(3-methylbutanoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5g/mol |
IUPAC Name |
3-methyl-N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]butanamide |
InChI |
InChI=1S/C20H23N5OS/c1-12(2)9-19(26)22-20(27)21-16-11-18-17(10-14(16)4)23-25(24-18)15-7-5-13(3)6-8-15/h5-8,10-12H,9H2,1-4H3,(H2,21,22,26,27) |
InChI Key |
QKDFQYJBOFHLMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)CC(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)CC(C)C)C |
Origin of Product |
United States |
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